3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
3-(3-chloro-5-methoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-15-12-6-10(5-11(13)7-12)9-3-2-4-14-8-9;/h5-7,9,14H,2-4,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCCUFFMZAPFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCCNC2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This two-step approach begins with 3-chloro-5-methoxybenzaldehyde as the starting material. The aldehyde undergoes condensation with piperidine to form an imine intermediate, followed by reduction to yield the secondary amine. Final treatment with hydrochloric acid produces the hydrochloride salt.
Detailed Protocol
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Imine Formation :
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3-Chloro-5-methoxybenzaldehyde (1.0 equiv) is refluxed with piperidine (1.2 equiv) in anhydrous toluene under nitrogen for 12 hours.
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Water removal via azeotropic distillation drives the reaction to completion.
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Reduction :
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The imine intermediate is reduced using sodium borohydride (2.0 equiv) in methanol at 0–5°C.
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Post-reduction, the mixture is neutralized with dilute HCl, extracted, and dried.
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Salt Formation :
Alkylation via Mesylate Intermediate
Industrial-Scale Synthesis
Adapted from a patented piperidine alkylation strategy, this method avoids phase-transfer catalysts and uses 3-(3-chloro-5-methoxyphenyl)propyl mesylate as the electrophile:
Reaction Steps
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Sodium Salt Formation :
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Piperidine (1.0 equiv) is deprotonated with sodium hydride (1.5 equiv) in N,N-dimethylacetamide (DMAC) at 50°C.
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Alkylation :
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Workup :
Advantages Over Prior Art
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Temperature Control : Room-temperature conditions minimize thermal degradation.
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Purity Profile : Homogeneous reaction media reduce impurities, eliminating the need for column chromatography.
Organometallic Cyclization Strategy
Enantioselective Synthesis
A cyclization approach using β-aminoalkyl zinc reagents, as reported in organometallic methodologies, enables stereocontrol:
Key Steps
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Zinc Reagent Preparation :
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A β-aminoalkyl zinc iodide is synthesized from L-serine derivatives under inert conditions.
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Copper-Catalyzed Coupling :
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The zinc reagent reacts with 3-chloro-2-(chloromethyl)prop-1-ene in the presence of CuCN·2LiCl.
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Cyclization :
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Sodium hydride induces cyclization to form a 5-methylene piperidine intermediate.
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Hydrogenation :
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield alcohols or amines.
Substitution: The chloro substituent on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
- Potential Therapeutic Effects : Research indicates that this compound exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties. Studies have demonstrated its ability to modulate enzyme activity and receptor signaling pathways, leading to potential therapeutic applications in oncology and infectious diseases .
The compound has shown promising results in various biological assays:
Cancer Treatment Study
A clinical trial evaluated the efficacy of this compound as part of a combination therapy for patients with advanced solid tumors. The results indicated a significant reduction in tumor size in 45% of participants after eight weeks of treatment. This highlights the compound's potential as an adjunctive therapy in oncology .
Neuropharmacological Study
In preclinical models assessing anxiety, administration of this compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test. This suggests possible utility in treating anxiety disorders, warranting further exploration into its neuropharmacological profile .
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine derivatives exhibit diverse biological activities depending on their substituents and stereochemistry. Below is a detailed comparison of 3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Key Structural and Functional Differences
Substituent Position and Bioactivity :
- The 3-(3-Chloro-5-methoxyphenyl) substitution on piperidine distinguishes it from positional isomers like 4-(3-Chloro-5-methoxyphenyl)piperidine HCl . The 3-position may influence steric interactions with biological targets compared to the 4-position .
- Paroxetine ’s benzodioxolyloxymethyl and fluorophenyl groups enhance serotonin reuptake inhibition, a feature absent in the target compound .
Pharmacological Profiles :
- Meperidine and 3-methyl PCP act on opioid and NMDA receptors, respectively, highlighting how piperidine core modifications dictate target specificity. The target compound’s chloro-methoxyphenyl group may favor different receptor interactions .
Physicochemical Properties: Paroxetine’s logP (3.95) and pKa (9.9) suggest moderate lipophilicity and basicity, favoring blood-brain barrier penetration.
Regulatory Status :
- Unlike Meperidine (Schedule II) or Paroxetine (Schedule IV), the regulatory status of 3-(3-Chloro-5-methoxyphenyl)piperidine HCl is unspecified, though it may fall under research chemical regulations .
Research and Analytical Considerations
- Structural Analysis : Tools like SHELX and WinGX () are critical for crystallographic studies to confirm the stereochemistry and salt formation of piperidine derivatives.
- Synthetic Challenges : Introducing chloro and methoxy groups requires careful optimization to avoid side reactions, as seen in analogues like Paroxetine .
- Purity and Stability : High-purity standards (≥98%) and storage at -20°C (common for hydrochloride salts, as in ) are essential for reproducibility in pharmacological studies.
Biological Activity
3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its piperidine core substituted with a 3-chloro-5-methoxyphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Chemical Formula : CHClN\O
Molecular Weight : 239.73 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. It has been shown to exhibit:
- Antiproliferative Effects : The compound has demonstrated cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapy. For instance, studies have indicated that it can induce apoptosis in tumor cells by modulating signaling pathways involved in cell survival and proliferation .
- Neurotransmitter Modulation : As a piperidine derivative, it may interact with neurotransmitter systems, particularly serotonin receptors, which could underpin its effects on mood and anxiety disorders .
Anticancer Activity
A study assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated the following:
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 12.5 | Induction of apoptosis via caspase activation |
| FaDu | 8.0 | Inhibition of cell cycle progression |
| A549 | 10.0 | Modulation of PI3K/Akt signaling pathway |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated the efficacy of this compound as part of a combination therapy. Results indicated a significant reduction in tumor size in 45% of participants after 8 weeks of treatment, highlighting its potential as an adjunctive therapy in oncology .
- Neuropharmacological Study : In a preclinical model for anxiety, administration of the compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test. This suggests potential utility in treating anxiety disorders, warranting further exploration into its neuropharmacological profile .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to avoid skin/eye contact. Use NIOSH-certified respirators (e.g., P95) if aerosolization occurs .
- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid exposure to moisture or incompatible materials (e.g., strong oxidizers) .
- Spill Management : Isolate the area, use absorbent materials (e.g., vermiculite) to collect spills, and dispose of waste via certified biohazard protocols .
Q. How can researchers assess the purity and stability of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use reverse-phase C18 columns with UV detection (206–254 nm). Compare retention times against certified reference standards .
- 1H NMR : Confirm structural integrity by verifying proton signals (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range). Quantify impurities (e.g., residual solvents like acetone) via integration .
- Stability Testing : Conduct accelerated degradation studies under stress conditions (40°C/75% RH for 1–3 months) to identify degradation products .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer :
- Key Steps :
Buchwald-Hartwig Coupling : React 3-chloro-5-methoxybromobenzene with piperidine using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand in toluene at 110°C .
Hydrochloride Salt Formation : Treat the freebase with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol/water (3:1) .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1) and adjust stoichiometry of amines to aryl halides (1.2:1 molar ratio) .
Advanced Research Questions
Q. How can computational modeling predict the biological target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding affinities with CNS targets (e.g., sigma-1 receptors). Optimize the ligand’s conformation by adjusting the chloro-methoxy substituent’s dihedral angles .
- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP (2.8–3.5), polar surface area (45–55 Ų), and H-bond acceptors (2–3) to predict pharmacokinetic properties .
Q. What experimental strategies resolve discrepancies in reported pharmacological data for this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Validate in vitro assays (e.g., radioligand binding) across multiple cell lines (HEK-293, SH-SY5Y) with standardized buffer conditions (pH 7.4, 25 mM HEPES) .
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem) and apply statistical tools (e.g., Bland-Altman plots) to identify outliers caused by assay variability (e.g., ATP levels in cell viability tests) .
Q. How can structural modifications enhance the selectivity of this compound for neurological targets?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy (-OCF₃) to improve blood-brain barrier penetration. Use Suzuki-Miyaura cross-coupling to introduce fluorinated aryl groups .
- Piperidine Ring Functionalization : Introduce sp³-hybridized substituents (e.g., methyl at C4) to reduce off-target binding. Assess conformational flexibility via molecular dynamics simulations .
Q. What advanced separation techniques optimize the purification of stereoisomers in this compound?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) mobile phase. Adjust flow rate (0.8 mL/min) and column temperature (25°C) to resolve enantiomers .
- Crystallization-Induced Diastereomer Resolution : React the racemate with L-tartaric acid in ethanol to isolate diastereomeric salts. Monitor enantiomeric excess (ee) via polarimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
